7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a chloro substituent at the 7th position, an ethoxypropyl group at the 1st position, and a carbaldehyde group at the 2nd position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 7-chloro-1H-benzo[d]imidazole with 3-ethoxypropylamine, followed by the introduction of the carbaldehyde group at the 2nd position. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the ethoxypropyl group.
1-(3-Ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chloro substituent.
7-Chloro-1H-benzo[d]imidazole: Lacks both the ethoxypropyl group and the carbaldehyde group.
Uniqueness
7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both the chloro substituent and the ethoxypropyl group, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15ClN2O2 |
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Molecular Weight |
266.72 g/mol |
IUPAC Name |
7-chloro-1-(3-ethoxypropyl)benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-18-8-4-7-16-12(9-17)15-11-6-3-5-10(14)13(11)16/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
ALIVQEBOCKRPRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(=NC2=C1C(=CC=C2)Cl)C=O |
Origin of Product |
United States |
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